molecular formula C11H11ClO4S B8324735 6-Chloro-4-hydroxy-8-methoxythiochromane-4-yl-carboxylic acid

6-Chloro-4-hydroxy-8-methoxythiochromane-4-yl-carboxylic acid

Cat. No. B8324735
M. Wt: 274.72 g/mol
InChI Key: VGARSVHZNUJYIT-UHFFFAOYSA-N
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Patent
US06716834B2

Procedure details

The enantiomers of 6-chloro-4-hydroxy-8-methoxythiochromane-4-yl-carboxylic acid (3.00 g, 10.9 mmol; see step (v) above) were separated using chiral chromatography (Kromasil TBB; heptane:ethyl acetate:formnic acid) affording 1.13 g of the faster moving, not wanted S-enantiomer, and 1.19 g (79%) of the slower moving sub-title compound. ee=94.6%
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[CH:11]=1)[S:8][CH2:7][CH2:6][C:5]2([C:15]([OH:17])=[O:16])[OH:14].CCCCCCC>C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[CH:11]=1)[S:8][CH2:7][CH2:6][C@@:5]2([C:15]([OH:17])=[O:16])[OH:14]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C2C(CCSC2=C(C1)OC)(O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
affording 1.13 g of the

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2[C@@](CCSC2=C(C1)OC)(O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.